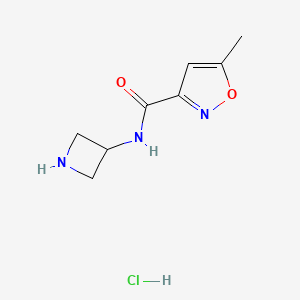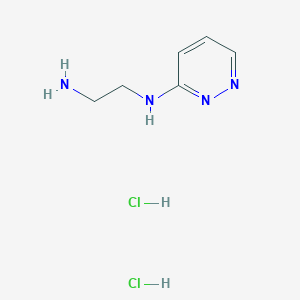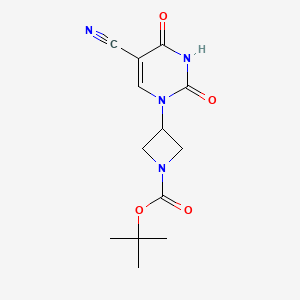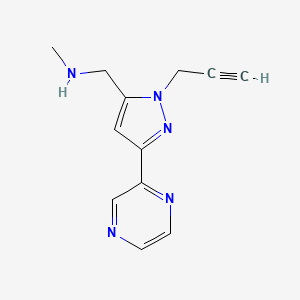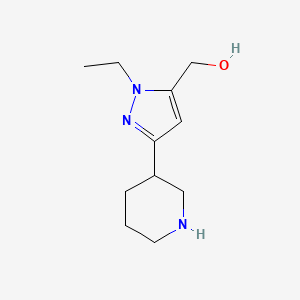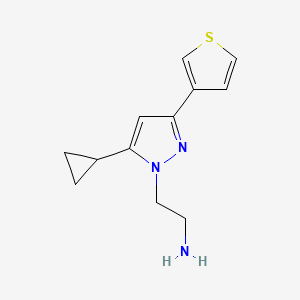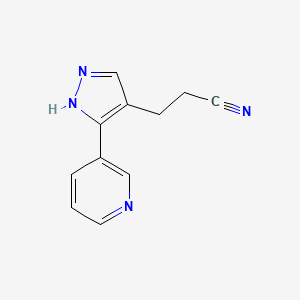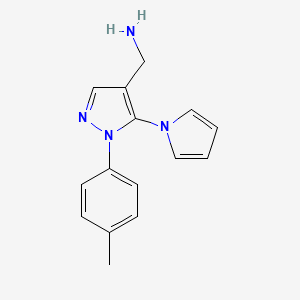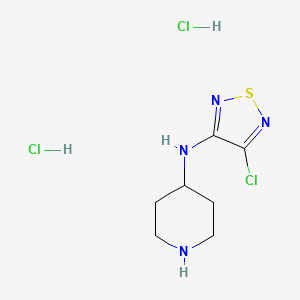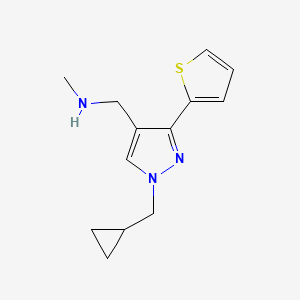
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Übersicht
Beschreibung
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CPMTPM) is a synthetic compound that has been studied for its potential uses in scientific research. CPMTPM is a derivative of the pyrazole family and has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. The compound has been studied in several laboratory experiments and animal models, and has been used as a tool to investigate the biological mechanisms of various diseases. In
Wissenschaftliche Forschungsanwendungen
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been studied for its potential applications in scientific research. The compound has been studied for its potential anti-inflammatory, anticancer, and antioxidant effects. It has been used to investigate the biological mechanisms of various diseases, including cancer, diabetes, and neurological disorders. Additionally, 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been used in laboratory experiments to study the effects of various drugs on the body.
Wirkmechanismus
The exact mechanism of action of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is not yet fully understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, leading to its various biological effects. For example, 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. Additionally, 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in some types of cancer cells.
Biochemical and Physiological Effects
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been found to possess a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anticancer, and antioxidant effects. Additionally, 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been found to reduce levels of oxidative stress and inflammation, and to inhibit the growth of cancer cells. The compound has also been found to possess neuroprotective effects, and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been found to possess a wide range of biological activities, making it a useful tool for investigating the biological mechanisms of various diseases. However, 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is not without its limitations. The compound has a relatively short half-life, which can make it difficult to work with in some experiments. Additionally, the compound can be toxic at high concentrations, so it should be used with caution.
Zukünftige Richtungen
The potential uses of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine are still being explored. Further research is needed to better understand the compound’s mechanism of action and to identify potential therapeutic applications. Additionally, further research is needed to investigate the potential side effects of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine and to determine the optimal dosage for various applications. Finally, further research is needed to develop new methods for synthesizing 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine and to identify potential new uses for the compound.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-14-7-11-9-16(8-10-4-5-10)15-13(11)12-3-2-6-17-12/h2-3,6,9-10,14H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYRLPALTLCZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CS2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




